molecular formula C12H9FOS B8509152 1-(4-Fluorophenyl)-2-(thiophen-3-yl)ethanone

1-(4-Fluorophenyl)-2-(thiophen-3-yl)ethanone

Cat. No. B8509152
M. Wt: 220.26 g/mol
InChI Key: JESGWURRAFBBPR-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

Followed the procedure described in synthesis of Intermediate 14 using N-methoxy-N-methyl-2-(thiophen-3-yl)acetamide (prepared in Step 1 of Intermediate 2) and 1-bromo-4-fluorobenzene to give Intermediate 54, (260 mg, 45%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC(C(=O)CC2C=CC=CC=2)=CC=1.[C:22]1([C:28](=[O:35])[CH2:29][C:30]2[CH:34]=[CH:33][S:32][CH:31]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.BrC1C=CC([F:43])=CC=1>>[F:43][C:25]1[CH:26]=[CH:27][C:22]([C:28](=[O:35])[CH2:29][C:30]2[CH:34]=[CH:33][S:32][CH:31]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CC1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CSC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CSC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1=CSC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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